1-(4-Bromo-3-methylphenyl)imidazolidin-2-one
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Overview
Description
1-(4-Bromo-3-methylphenyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzylamine with phosgene or triphosgene to form the corresponding isocyanate, which then reacts with ethylenediamine to yield the desired imidazolidinone . Another method involves the cyclization of 4-bromo-3-methylphenylurea with ethylenediamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized to form imidazolidin-2,4-dione or reduced to form imidazolidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted imidazolidinones depending on the nucleophile used.
Oxidation and Reduction: Products include imidazolidin-2,4-dione and imidazolidine.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of the bromine atom and the imidazolidinone ring can facilitate interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-3-methylphenyl)imidazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-ethylphenyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Bromo-3-methylphenyl)imidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
Uniqueness
1-(4-Bromo-3-methylphenyl)imidazolidin-2-one is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXJVIHDZPJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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